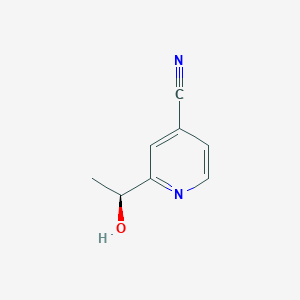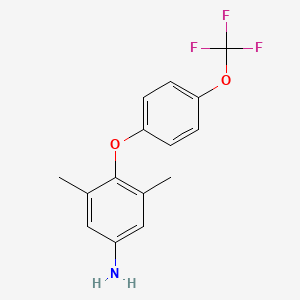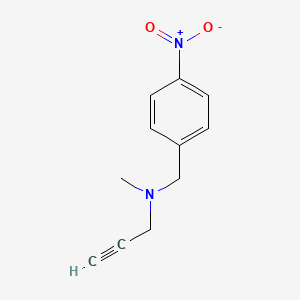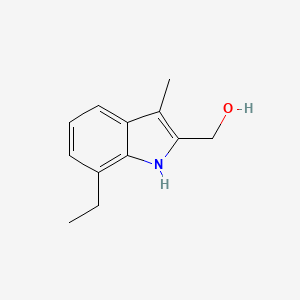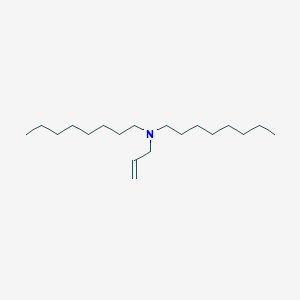
N-Allyl-N,N-di-n-octylamine
Descripción general
Descripción
N-Allyl-N,N-di-n-octylamine is an organic compound characterized by the presence of an allyl group attached to a dioctylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Allyl-N,N-di-n-octylamine can be synthesized through several methods, including the amination of allylic halides with dioctylamine. One common approach involves the use of palladium-catalyzed allylic amination, where allylic alcohols react with dioctylamine in the presence of a palladium catalyst and a suitable ligand . This reaction typically occurs under mild conditions and can be performed at room temperature.
Industrial Production Methods: In an industrial setting, the production of allyldioctylamine may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of solid catalysts, such as MoO3/TiO2, can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: N-Allyl-N,N-di-n-octylamine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the allyl group to saturated alkyl groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated alkylamines.
Substitution: Various substituted allylamines.
Aplicaciones Científicas De Investigación
N-Allyl-N,N-di-n-octylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine structures.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially in designing molecules that can interact with specific biological targets.
Industry: It is employed in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which allyldioctylamine exerts its effects involves interactions with various molecular targets. The allyl group can undergo electrophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the dioctylamine moiety can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Allylamine: A simpler analogue with a single allyl group attached to an amine.
Diallylamine: Contains two allyl groups attached to an amine.
Triallylamine: Contains three allyl groups attached to an amine.
Uniqueness of N-Allyl-N,N-di-n-octylamine: this compound is unique due to its combination of an allyl group with a dioctylamine structure. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to form stable complexes with various substrates. These properties make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C19H39N |
|---|---|
Peso molecular |
281.5 g/mol |
Nombre IUPAC |
N-octyl-N-prop-2-enyloctan-1-amine |
InChI |
InChI=1S/C19H39N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h6H,3-5,7-19H2,1-2H3 |
Clave InChI |
KTTAXOZHFOSJFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)CC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[4-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8373810.png)
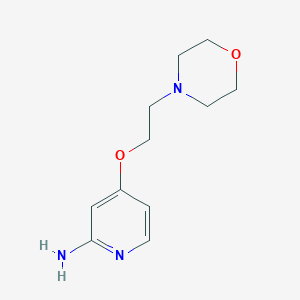
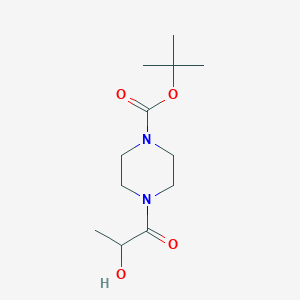
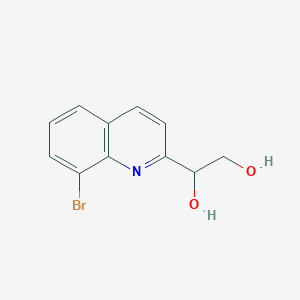
![Methyl 2-[(2-hydroxyethyl)amino]-3-nitrobenzoate](/img/structure/B8373826.png)

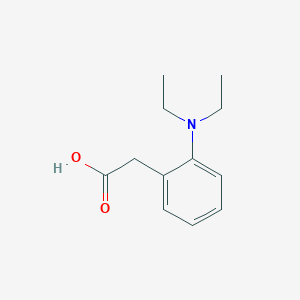
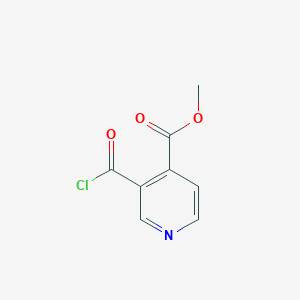
![1-Methoxy-7-morpholino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B8373867.png)
